molecular formula C37H46P2 B3329096 (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) CAS No. 551950-92-6

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine)

Cat. No.: B3329096
CAS No.: 551950-92-6
M. Wt: 552.7 g/mol
InChI Key: BQUNSIYVDVZZEA-LQJZCPKCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral bisphosphine ligand. This compound is notable for its application in asymmetric synthesis, particularly in catalytic processes. Its structure consists of a pentane backbone with two phosphine groups attached to the second and fourth carbon atoms, each bearing two 3,5-dimethylphenyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of 3,5-dimethylphenylphosphine with a suitable chiral diol or dihalide precursor. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications:

Mechanism of Action

The mechanism by which (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves the coordination to a metal center, forming a metal-ligand complex. This complex can then participate in various catalytic cycles, facilitating reactions such as hydrogenation or hydroformylation. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic processes. This makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is essential.

Properties

CAS No.

551950-92-6

Molecular Formula

C37H46P2

Molecular Weight

552.7 g/mol

IUPAC Name

[(2S,4S)-4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3/t32-,33-/m0/s1

InChI Key

BQUNSIYVDVZZEA-LQJZCPKCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.